FGFR1 and FGFR3 Inhibitory Activity: Sub-Nanomolar Potency Achieved with 5-Chloro-7-methoxybenzothiophene-Containing Ligand
A ligand incorporating the 5-chloro-7-methoxy-1-benzothiophene core (BDBM302385) demonstrates exceptional inhibitory potency against fibroblast growth factor receptors FGFR1 and FGFR3, achieving IC50 values in the sub-nanomolar range [1]. The compound shows an IC50 of 0.600 nM against FGFR1 and 0.300 nM against FGFR3 in biochemical enzyme inhibition assays [1]. For contextual comparison, the clinically approved multi-kinase inhibitor sorafenib exhibits significantly higher IC50 values against FGFR1 in the range of 15-580 nM depending on assay conditions [2]. This represents an approximate 25- to 967-fold improvement in biochemical potency for the benzothiophene-containing ligand. The data originates from BindingDB, with assays conducted across 11 different concentrations ranging from 20 μM to 0.1 nM to ensure robust dose-response characterization [1].
| Evidence Dimension | FGFR1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.600 nM (ligand containing 5-chloro-7-methoxy-1-benzothiophene core) |
| Comparator Or Baseline | Sorafenib (clinically approved kinase inhibitor): 15-580 nM FGFR1 IC50 range across multiple studies |
| Quantified Difference | Approximately 25- to 967-fold improvement in biochemical potency (0.6 nM vs. 15-580 nM comparator range) |
| Conditions | Biochemical enzyme inhibition assay; 11-point concentration-response curve from 20 μM to 0.1 nM; human FGFR1 and FGFR3 |
Why This Matters
This sub-nanomolar potency validates the 5-chloro-7-methoxy substitution pattern as a privileged motif for achieving high-affinity kinase engagement, providing procurement justification for building blocks with this specific substitution array in FGFR-targeted drug discovery programs.
- [1] BindingDB Entry BDBM302385. IC50 data for 4-{[4-Amino-5-(5-chloro-7-methoxy-1-benzothiophen-...)]}. BindingDB DOI: 10.7270/Q2Q2428R. US Patent US9598416. View Source
- [2] Wilhelm SM, Carter C, Tang L, et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Res. 2004;64(19):7099-7109. View Source
